REACTION_SMILES
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[Br:1][CH2:2][CH2:3][CH2:4][NH:5][C:6](=[O:7])[c:8]1[cH:9][c:10]([C:13]([F:14])([F:15])[F:16])[n:11][nH:12]1.[CH3:26][C:27]#[N:28].[CH:17]([N:18]([CH2:19][CH3:20])[CH:21]([CH3:22])[CH3:23])([CH3:24])[CH3:25]>>[CH2:2]1[CH2:3][CH2:4][NH:5][C:6](=[O:7])[c:8]2[cH:9][c:10]([C:13]([F:14])([F:15])[F:16])[n:11][n:12]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(NCCCBr)c1cc(C(F)(F)F)n[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Type
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product
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Smiles
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O=C1NCCCn2nc(C(F)(F)F)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |